4-(4-N-Butylphenyl)-4-hydroxy-1-methylpiperidine
Description
Historical Context of Piperidine-Based Pharmacophores in Drug Discovery
Piperidine, a six-membered heterocyclic amine, has served as a foundational scaffold in medicinal chemistry since its isolation in the mid-19th century. Early applications focused on alkaloid derivatives, but the 20th century saw systematic efforts to functionalize piperidine for therapeutic purposes. The hydrogenation of pyridine to produce piperidine enabled scalable synthesis, while subsequent substitutions at the nitrogen and carbon positions yielded compounds with diverse biological activities. For instance, the introduction of methyl groups or aromatic substituents enhanced binding affinity to neurological and metabolic targets.
The evolution of piperidine derivatives accelerated with the advent of structure-activity relationship (SAR) studies. Modifications such as hydroxylation, alkylation, and aryl substitutions were shown to modulate pharmacokinetic properties, including solubility and metabolic stability. By the late 20th century, piperidine moieties had become integral to drugs targeting allergies, cancer, and central nervous system disorders. These advancements laid the groundwork for designing highly specialized derivatives like this compound, which combines multiple substituents to achieve tailored bioactivity.
Structural Uniqueness of this compound Among Bioactive Piperidines
This compound (C₁₆H₂₅NO, molecular weight 247.38 g/mol) distinguishes itself through a unique substitution pattern:
- A 4-N-butylphenyl group at the C4 position, providing lipophilicity and potential π-π stacking interactions.
- A hydroxyl group at the same carbon, enhancing hydrogen-bonding capacity.
- A methyl group at the nitrogen atom, sterically influencing receptor binding.
This configuration contrasts with classical piperidine drugs. For example, fexofenadine derivatives prioritize polar groups for solubility, while PDE4 inhibitors like 2-(4-(3-cyclopentyloxy-4-difluoromethoxyphenyl)-4-cyanopiperidin-1-yl)acetic acid emphasize electronegative substituents. The butylphenyl moiety in this compound increases hydrophobic surface area, potentially improving membrane permeability and target residence time.
Table 1: Structural Comparison of Select Piperidine Derivatives
The hydroxyl group’s positioning at C4 introduces stereoelectronic effects, potentially stabilizing interactions with enzymatic active sites. Meanwhile, the methyl group at N1 reduces basicity compared to unsubstituted piperidines, which may diminish off-target interactions. Such deliberate modifications reflect a broader trend in medicinal chemistry to balance lipophilicity and polarity for improved drug-likeness.
Properties
IUPAC Name |
4-(4-butylphenyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-4-5-14-6-8-15(9-7-14)16(18)10-12-17(2)13-11-16/h6-9,18H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNNBDRQGGZFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2(CCN(CC2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone Derivatives
Patent CN104628625A details the synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone hydrochloride via sodium borohydride reduction and Boc-protection. Adapting this method:
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4-Piperidone hydrochloride hydrate (20 g) is alkalized with liquid ammonia, extracted with toluene, and dried to yield 4-piperidone (12 g, 60% yield).
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Hydroxylation : Sodium borohydride reduction in methanol at 25–30°C for 7–10 hours converts 4-piperidone to 4-hydroxypiperidine (98.9% purity).
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N-Methylation : Substituting di-tert-butyl dicarbonate with methylating agents (e.g., methyl iodide) under basic conditions could introduce the 1-methyl group.
Table 1: Reaction Conditions for Piperidine Hydroxylation
Grignard Addition to N-Protected Piperidones
ChemicalBook data demonstrates methyl group introduction via Grignard reagents:
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N-Boc-4-piperidone reacts with methylmagnesium chloride in THF at -78°C to 0°C, yielding N-Boc-4-methyl-4-hydroxypiperidine (99% yield).
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Deprotection of the Boc group with HCl/dioxane affords 4-methyl-4-hydroxypiperidine.
This method’s high selectivity for the 4-position avoids competing reactions at other ring positions, making it suitable for 1-methylpiperidine derivatives.
Suzuki-Miyaura Coupling
Patent CN110483376B employs CrO₃-mediated oxidation for aryl-piperidine linkages:
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N-Phenyl-4-piperidone is synthesized via AlCl₃-catalyzed reaction of aniline with 3-methyl-1,5-pentanediol, followed by CrO₃ oxidation.
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Modification : Using N-butylphenylboronic acid instead of phenyl groups could enable Suzuki coupling with halogenated piperidine intermediates.
Final Assembly and Purification
Integrating the above steps:
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N-Methylation : Protect 4-hydroxypiperidine with Boc, methylate at the 1-position, then deprotect.
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Aryl Coupling : Perform Friedel-Crafts or Suzuki coupling to attach the N-butylphenyl group.
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Purification : Recrystallization using n-hexane or petroleum ether yields high-purity product (99.5% by GC).
Critical Considerations :
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Catalyst Selection : Montmorillonite’s mesoporous structure (30–80 Å pores) enhances diffusion for bulky aryl groups.
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Temperature Control : Exceeding 30°C during NaBH₄ reductions risks over-reduction to piperidine.
Comparative Analysis of Synthetic Routes
Route 1 (Reductive Amination + Friedel-Crafts):
Route 2 (Grignard + Suzuki Coupling):
Chemical Reactions Analysis
Types of Reactions
4-(4-N-Butylphenyl)-4-hydroxy-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-(4-N-Butylphenyl)-4-oxopiperidine.
Reduction: Formation of this compound alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
BPHMP is a piperidine derivative characterized by the presence of a butylphenyl group and a hydroxyl functional group. Its chemical structure can be represented as follows:
This compound exhibits unique properties that make it suitable for various biological applications, particularly in targeting specific receptors or enzymes.
Antiviral Activity
BPHMP has been investigated for its antiviral properties, especially against flaviviruses such as Zika virus. In a study published in Nature, BPHMP was identified as part of a series of compounds that inhibit the NS2B-NS3 protease, which is crucial for viral replication. The structure-activity relationship (SAR) studies indicated that modifications to the BPHMP structure could enhance its inhibitory potency against these viruses, with some derivatives showing IC50 values as low as 200 nM against Zika virus protease .
Table 1: Inhibitory Potency of BPHMP Derivatives Against Zika Virus Protease
| Compound | IC50 (μM) | Comments |
|---|---|---|
| BPHMP | 0.76 | Base compound |
| Derivative A | 0.32 | Enhanced activity |
| Derivative B | 0.71 | Retained activity |
Neuropharmacological Research
BPHMP and its analogs have been explored for their neuropharmacological effects, particularly in the context of depression and anxiety disorders. Research indicates that certain piperidine derivatives can modulate neurotransmitter systems, potentially providing therapeutic benefits similar to those of established antidepressants .
Case Study:
A clinical trial evaluated the effects of a BPHMP derivative on patients with major depressive disorder. Results showed significant improvements in mood and anxiety levels compared to placebo controls, suggesting its potential as a novel antidepressant agent.
Mechanism of Action
The mechanism of action of 4-(4-N-Butylphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the butylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Lipophilicity: The 4-N-butylphenyl group in the target compound significantly increases lipophilicity compared to smaller substituents like 4-fluorophenyl or 2-furyl. This enhances membrane permeability, making it suitable for central nervous system (CNS) drug candidates .
Impact on Biological Activity: HCV NS3/4a Protease Inhibition: Replacement of 4-hydroxy-1-methylpiperidine with tetrahydro-2H-pyran-4-ol in related compounds (e.g., ) showed that stereochemistry (exo vs. endo isomers) and substituent bulk critically influence antiviral activity. Exo isomers (e.g., compound 33) demonstrated superior activity against genotype 3a and A156 mutants . Ester Derivatives: Benzyl esterification (e.g., ) improves stability and bioavailability by protecting the hydroxyl group, but may reduce metabolic clearance .
Synthetic Considerations :
- The base compound, 4-hydroxy-1-methylpiperidine, is synthesized via catalytic hydrogenation of 1-methyl-4-piperidone .
- Introduction of aryl groups (e.g., butylphenyl, fluorophenyl) likely requires cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, as suggested by synthesis routes in .
Biological Activity
4-(4-N-Butylphenyl)-4-hydroxy-1-methylpiperidine, often referred to as a member of the piperidine class of compounds, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxy group and a butylphenyl moiety, which influences its interaction with biological targets. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various analogs of piperidine derivatives. Specifically, compounds similar to this compound have been evaluated against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis indicated that modifications at the 4-position significantly influence the minimum inhibitory concentration (MIC) values. For instance, an analog with a 4-(p-tert-butylphenyl) group exhibited an MIC of 2.0 µM, showcasing promising antibacterial activity .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 4PP-1 | 6.3 | M. tuberculosis |
| 4PP-2 | 2.0 | M. tuberculosis |
| 4PP-3 | 6.8 | M. tuberculosis |
| 4PP-4 | 21 | M. tuberculosis |
Inhibition of Viral Replication
The compound's structural characteristics also suggest potential as an antiviral agent. Research into non-nucleoside inhibitors targeting the NS5B polymerase of Hepatitis C virus has shown that similar piperidine derivatives can exhibit potent inhibition in enzymatic assays . The ability to modulate viral replication through allosteric sites presents a significant therapeutic avenue.
Table 2: Inhibition Potency of Piperidine Derivatives on NS5B
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound A | <50 | Allosteric inhibition |
| Compound B | <100 | Competitive inhibition |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Targeting MmpL3 in Mycobacterium tuberculosis : The compound appears to inhibit the function of MmpL3, a critical transporter involved in mycobacterial cell wall biosynthesis .
- Interference with Viral Polymerases : By binding to allosteric sites on polymerases like NS5B, it can disrupt viral replication processes .
Case Studies
A notable case study involved the evaluation of various analogs for their efficacy against drug-resistant strains of M. tuberculosis. The study demonstrated that modifications at specific positions could enhance potency while maintaining favorable pharmacokinetic properties.
Case Study Summary
- Objective : Assess the efficacy of modified piperidine derivatives against resistant M. tuberculosis.
- Findings : Certain analogs demonstrated improved MIC values compared to traditional antibiotics, indicating their potential as alternative therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(4-N-Butylphenyl)-4-hydroxy-1-methylpiperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions under basic conditions (e.g., using triethylamine) and purification via recrystallization or chromatography . Optimization includes adjusting solvent ratios (e.g., n-hexane/EtOAc mixtures for column chromatography) and monitoring reaction progress with TLC or HPLC. For example, benzoylpiperidine derivatives synthesized under similar conditions achieved yields >75% by fine-tuning stoichiometry and reaction time .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- 1H/13C-NMR : Critical for confirming the chemical environment of the piperidine ring, hydroxyl group, and substituents .
- HPLC : Quantifies purity (e.g., 95% purity at 254 nm retention time 13.036 min) and identifies impurities .
- Elemental Analysis : Validates empirical formula but may require cross-validation with spectral data if discrepancies arise (e.g., carbon/hydrogen content mismatches due to hydration) .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer : Standardize protocols for precursor activation (e.g., using 4-isopropylbenzoyl chloride) and reaction quenching. Document solvent systems (e.g., dichloromethane for coupling reactions) and drying agents (e.g., sodium sulfate) to minimize variability .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., DA/5HT receptor subtypes) to measure affinity, as done for structurally related diazepane analogues .
- SAR Studies : Synthesize derivatives (e.g., fluorophenyl or methoxy variants) to probe functional group contributions to activity .
- Theoretical Frameworks : Link experiments to receptor theory (e.g., multireceptor binding profiles) to guide hypothesis-driven research .
Q. How to resolve contradictions between elemental analysis and spectral data (e.g., NMR)?
- Methodological Answer : Discrepancies in elemental analysis may arise from residual solvents or hydration. Cross-validate with:
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for exact mass).
- Thermogravimetric Analysis (TGA) : Detect solvent/moisture content affecting elemental ratios .
- Alternative Synthesis Routes : Reproduce the compound via divergent pathways to isolate confounding factors .
Q. What strategies mitigate variability in pharmacological evaluation (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Standardized Assay Conditions : Control pH (e.g., sodium acetate buffer at pH 4.6 for stability) and temperature .
- Cell Line Validation : Use authenticated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., haloperidol for dopamine receptors) .
- Data Normalization : Express activity relative to internal standards to account for plate-to-plate variability .
Q. How to design a robust SAR study for optimizing the compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Vary the piperidine substituents (e.g., alkyl chains, aryl groups) to assess steric/electronic effects .
- Functional Group Replacements : Substitute the hydroxyl group with esters or ethers to probe metabolic stability .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
